molecular formula C20H25NO5 B3999571 propyl 3-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate

propyl 3-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate

Cat. No.: B3999571
M. Wt: 359.4 g/mol
InChI Key: PRSHJINVYMYZDB-UHFFFAOYSA-N
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Description

Propyl 3-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a bicyclo[2.2.1]heptane-derived carboxamide group. The bicyclo system (4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl) introduces rigidity and stereochemical complexity, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

propyl 3-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5/c1-5-11-25-15(22)13-7-6-8-14(12-13)21-16(23)20-10-9-19(4,17(24)26-20)18(20,2)3/h6-8,12H,5,9-11H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSHJINVYMYZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)NC(=O)C23CCC(C2(C)C)(C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Core Structural Analogues: Bicyclo vs. Quinoline Derivatives

The compound’s bicyclo[2.2.1]heptane scaffold distinguishes it from related carboxamide derivatives, such as the N-(4-oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamides described in . These quinoline-based analogues feature a planar aromatic system, whereas the bicyclo framework imposes conformational rigidity and reduced aromaticity. This difference likely impacts:

  • Solubility: The bicyclo system may reduce water solubility compared to quinoline derivatives due to increased hydrophobicity.
  • Metabolic Stability : The oxabicyclo group’s steric hindrance could slow enzymatic degradation, enhancing bioavailability.
  • Binding Affinity : Rigid bicyclo systems often exhibit higher selectivity for hydrophobic binding pockets in biological targets .

Functional Group Analogues: Carboxamide Linkages

The carboxamide bridge in the target compound (linking the benzoate and bicyclo groups) is structurally analogous to the N-aryl-carboxamides in . Both utilize acyl chloride intermediates for synthesis (e.g., thionyl chloride-mediated activation of carboxylic acids). However, the target compound’s use of a bicyclo-substituted amine (vs. a dihydroquinoline amine in ) introduces distinct electronic effects. For example:

  • Electron-Withdrawing Effects : The 3-oxo group in the bicyclo system may enhance the electrophilicity of the carbonyl, increasing reactivity in nucleophilic environments.

Crystallographic Characterization

If crystallized, SHELXL would likely refine its structure, leveraging high-resolution data to resolve the bicyclo system’s stereochemistry .

Data Table: Key Properties of Propyl 3-{[...]}benzoate and Analogues

Property Target Compound Quinoline Analogues (e.g., Compound 38-40, )
Molecular Weight (g/mol) ~375 (estimated) 300–400 (typical range)
Solubility Low (predicted, hydrophobic core) Moderate (planar aromatic system enhances polarity)
Synthetic Yield Not reported 60–80% (as per )
Bioactivity Undisclosed Antimicrobial, anticancer (varies by substitution)

Research Findings and Limitations

  • Pharmacological Potential: The bicyclo system’s rigidity may improve target selectivity but could limit solubility, necessitating formulation optimization.
  • Knowledge Gaps: No direct biological data for the target compound are available in the provided evidence; inferences are drawn from structural analogues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
propyl 3-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
propyl 3-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate

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